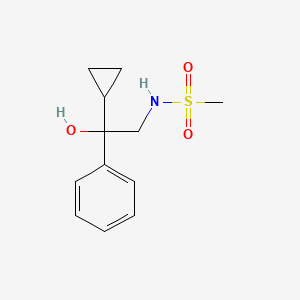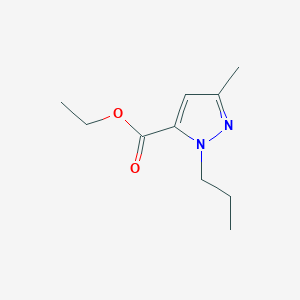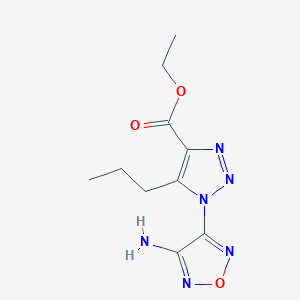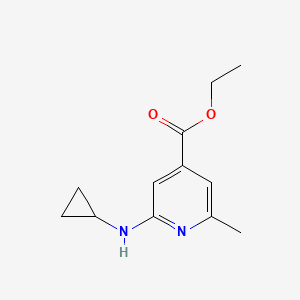
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide, also known as CXM, is a synthetic compound that has been extensively researched for its potential therapeutic applications. CXM belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and is known to have a high affinity for the estrogen receptor.
Mécanisme D'action
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide acts as a selective estrogen receptor modulator, binding to the estrogen receptor and selectively modulating its activity. This results in a variety of effects on different tissues, including the inhibition of cell growth and the promotion of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, the promotion of apoptosis, and the reduction of inflammation. This compound has also been shown to have a protective effect on neurons and reduce the damage caused by stroke.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide has several advantages for use in lab experiments, including its high affinity for the estrogen receptor and its ability to selectively modulate its activity. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its effects.
Orientations Futures
There are several potential future directions for research on N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide, including further studies on its potential therapeutic applications in cancer, neuroprotection, and cardiovascular disease. Additionally, future research could focus on developing new synthetic methods for this compound and exploring its potential use in combination with other drugs. Finally, further research could help to better understand the mechanisms of action of this compound and its potential side effects.
Méthodes De Synthèse
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide can be synthesized using a variety of methods, including the reaction of 2-cyclopropyl-2-hydroxy-2-phenylethylamine with methanesulfonyl chloride in the presence of a base. The resulting product can be purified using standard chromatography techniques.
Applications De Recherche Scientifique
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide has been extensively researched for its potential therapeutic applications in a variety of fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of breast cancer cells and reduce tumor size in animal models. In neuroprotection, this compound has been shown to have a protective effect on neurons and reduce the damage caused by stroke. In cardiovascular disease, this compound has been shown to reduce the risk of atherosclerosis and improve lipid metabolism.
Propriétés
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-17(15,16)13-9-12(14,11-7-8-11)10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPCDXZRBQOWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1CC1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2912267.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2912268.png)
![3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)



![3-(4-methylphenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2912277.png)

![N-benzyl-N'-{4-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2912279.png)

![(Z)-2-cyano-3-(furan-2-yl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2912285.png)


